(S)-3''-Hydroxy Pravastatin Lactone is a chiral lactone derivative of pravastatin, a member of the statin family, which is primarily used for lowering cholesterol levels in patients at risk of cardiovascular diseases. This compound is synthesized from the fermentation product of certain fungi and has garnered attention for its potential therapeutic effects beyond cholesterol reduction, including anti-inflammatory and anti-cancer properties.
Pravastatin was first isolated as a metabolite of compactin by M. Tanaka et al. during studies on compactin metabolism. The lactone form, (S)-3''-Hydroxy Pravastatin Lactone, can be derived from various microbial processes or through chemical synthesis methods that utilize intermediates from the statin biosynthetic pathway .
(S)-3''-Hydroxy Pravastatin Lactone belongs to the class of compounds known as statins, specifically categorized as a lactone form of pravastatin. Statins are inhibitors of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. This compound is classified under the broader category of cholesterol-lowering agents and is recognized for its pharmacological properties.
The synthesis of (S)-3''-Hydroxy Pravastatin Lactone can be achieved through several methods:
The biocatalyzed synthesis method has shown promise due to its sustainability and efficiency. For instance, recombinant strains of Escherichia coli have been engineered to express enzymes that facilitate the conversion of precursors into (S)-3''-Hydroxy Pravastatin Lactone with high yields and enantiomeric purity .
(S)-3''-Hydroxy Pravastatin Lactone has a complex molecular structure characterized by multiple stereocenters and functional groups. The structure can be represented as follows:
The compound features a cyclic lactone structure, which contributes to its biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm its structure and purity .
(S)-3''-Hydroxy Pravastatin Lactone undergoes several chemical reactions that are crucial for its biological activity:
The hydrolysis reaction typically involves treatment with water under acidic or basic conditions, leading to the formation of (S)-3-hydroxy pravastatin acid. This reaction is significant in understanding the compound's metabolic pathways in biological systems.
The primary mechanism through which (S)-3''-Hydroxy Pravastatin Lactone exerts its effects is by inhibiting HMG-CoA reductase, thereby reducing cholesterol synthesis in the liver. This action leads to increased uptake of low-density lipoprotein cholesterol from the bloodstream.
Research indicates that the lactone form may have enhanced bioavailability compared to its acid counterpart, leading to more pronounced effects on lipid profiles and potential additional benefits such as anti-inflammatory responses in various cell types .
Relevant analyses include spectroscopic methods that confirm the purity and identity of the compound through characteristic absorption peaks corresponding to functional groups present in its structure .
(S)-3''-Hydroxy Pravastatin Lactone is primarily utilized in pharmacological research focusing on cardiovascular health. Its applications include:
(S)-3''-Hydroxy Pravastatin Lactone belongs to the chemical class of statin lactones, specifically categorized as a monohydroxylated lactone derivative of pravastatin. Its formation involves two key structural modifications to the parent pravastatin molecule:
Structural Comparison to Pravastatin:
Table 1: Key Structural Differences Between Pravastatin and (S)-3''-Hydroxy Pravastatin Lactone
Feature | Pravastatin (Acid Form) | (S)-3''-Hydroxy Pravastatin Lactone | Consequence |
---|---|---|---|
Core Structure | Open-chain hydroxy acid (C8 carboxylate) | Closed-ring lactone (6-membered δ-lactone) | Alters lipophilicity & membrane permeability |
3α-OH Group | Absent | Present (S configuration) | Additional site for metabolism/conjugation |
6β-OH Group | Present | Present | Maintains partial interaction with HMG-CoA site |
Ionization State | Anionic (carboxylate) at physiological pH | Non-ionized (lactone ester) | Significantly increases lipophilicity |
Molecular Formula | C₂₃H₃₆O₇ (Acid) | C₂₃H₃₄O₆ | Reflects lactonization (-H₂O) & hydroxylation (+O) |
Molecular Weight | 424.53 g/mol (Acid) | 406.51 g/mol | |
Key Functional Groups | Carboxylate, 3'',5''-diol, 6β-OH | Lactone, 3α-OH, 6β-OH, 3''-OH (lactone part) | Defines reactivity and target binding |
This structural transformation fundamentally alters the molecule's physicochemical properties. The conversion from the open, polar, water-soluble hydroxy-acid form of pravastatin to the closed-ring lactone structure results in a significant increase in lipophilicity (logP). The additional 3α-hydroxyl group contributes to hydrogen bonding potential but does not offset the dramatic increase in lipophilicity caused by lactonization. This enhanced lipophilicity facilitates passive diffusion through cellular membranes, potentially altering tissue distribution compared to the hepatoselective parent pravastatin, which relies heavily on active uptake transporters like OATP1B1 [2] [5] [9].
(S)-3''-Hydroxy Pravastatin Lactone functions as a competitive inhibitor of the enzyme 3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) Reductase, mirroring the primary mechanism of its parent drug, pravastatin, albeit with different potency and kinetics.
(S)-3''-Hydroxy Pravastatin Lactone holds pharmacological significance primarily due to its detectable presence in systemic circulation and tissues following pravastatin administration and its retained, though reduced, biological activity against HMG-CoA reductase.
Table 2: Key Pharmacokinetic Differences Between Pravastatin and its Metabolite
Pharmacokinetic Parameter | Pravastatin (Acid) | (S)-3''-Hydroxy Pravastatin Lactone | Implication |
---|---|---|---|
Primary Form in Body | Open hydroxy-acid (anionic) | Closed-ring lactone | Drives differences in distribution and activity |
Half-life (t₁/₂) | Short (1.3 - 2.6 hours) | Very Long (up to 77 hours) | Contributes to sustained low-level activity |
Lipophilicity | Low (Hydrophilic) | Moderate/High | Enhanced passive diffusion, broader tissue distribution |
Active HMGR Inhibition | High (Primary active form) | Moderate/Low (2.5-10% of parent) | Contributes minor but sustained inhibitory effect |
Enzymatic Formation | Not Applicable (Administered) | CYP-mediated hydroxylation + Lactonization | Represents a significant metabolic pathway |
Role in Activity | Primary Therapeutic Agent | Pharmacologically Active Metabolite | Contributes to overall effect profile |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3